![molecular formula C12H21NO5S B2711137 1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid CAS No. 1864062-98-5](/img/structure/B2711137.png)
1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid, with the chemical formula C₁₂H₂₁NO₅ , is a compound that falls within the class of piperidine carboxylic acids. It is characterized by a light-yellow solid appearance and has a molecular weight of approximately 259.3 g/mol . The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinecarboxylic acid .
Synthesis Analysis
The synthetic route to obtain this compound involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. Subsequently, the methoxy group is introduced, followed by the sulfinyl group. The overall synthesis aims to achieve high yield, atom economy, and reaction mass efficiency .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sulfenic Acid Studies
The study of sulfenic acids, including the thermolysis of compounds leading to the generation of sulfenic acid derivatives, is crucial for understanding their electronic structure and thermal stability. This research provides insight into the behavior of sulfenic acids in the gas phase, contributing to the broader understanding of sulfur-containing compounds in atmospheric chemistry and potentially guiding the synthesis of new materials with unique properties (Lacombe et al., 1996).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, serve as highly versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcasing the compound's utility in producing chiral building blocks essential for pharmaceutical development and synthesis of biologically active molecules (Ellman et al., 2002).
Synthesis of Protected 1,2-Amino Alcohols
The use of tert-butanesulfinyl aldimines and ketimines in the synthesis of protected 1,2-amino alcohols demonstrates the compound's application in creating molecules with potential relevance in organic chemistry and medicinal chemistry. These methods allow for high yields and diastereoselectivities, illustrating the compound's role in facilitating precise synthetic transformations (Tang et al., 2001).
Fluorination Capabilities
The discovery of derivatives such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights the compound's role in the development of novel fluorinating agents. These agents are critical for introducing fluorine atoms into molecules, a modification that can significantly alter the physical, chemical, and biological properties of pharmaceuticals and agrochemicals. The described fluorination capabilities include deoxofluoro-arylsulfinylation with high stereoselectivity, underscoring the importance of these compounds in synthetic chemistry and material science (Umemoto et al., 2010).
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfinylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(16)13-7-5-12(6-8-13,9(14)15)19(4)17/h5-8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFNGVKOYRJMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid |
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